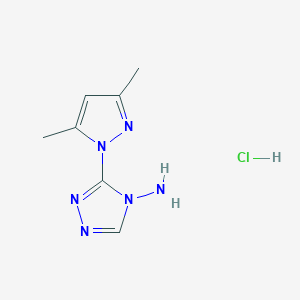

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride is a heterocyclic compound featuring a triazole core linked to a 3,5-dimethylpyrazole moiety, with an amine group at the 4-position and a hydrochloride counterion.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6.ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQXCFLKVKRGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=CN2N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573547-24-6 | |

| Record name | 4H-1,2,4-Triazol-4-amine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted approach involves cyclocondensation reactions between hydrazine hydrate and cyanoimino intermediates. This method, adapted from analogous 1,2,4-triazole syntheses, proceeds via two stages:

Intermediate Formation

Dimethyl N-cyanoiminodithiocarbonate reacts with a pyrazole-containing sulfonamide precursor in acetone under reflux with anhydrous K₂CO₃. For example:

This step forms a thiocarbamate intermediate, which is isolated via acid-base workup.

Cyclization with Hydrazine Hydrate

The intermediate undergoes cyclization with 99% hydrazine hydrate in ethanol or acetonitrile under reflux:

Reaction times vary from 3.5 to 24 hours, with yields depending on the substitution pattern. The free base is subsequently treated with HCl to form the hydrochloride salt.

Direct Coupling of Preformed Heterocycles

An alternative route involves coupling 3,5-dimethylpyrazole with a prefunctionalized 4-amino-1,2,4-triazole derivative. This method, inspired by pyrazole-triazole hybrid syntheses, uses:

Activation of the Triazole Amine

4-Amino-1,2,4-triazole is treated with acetyl chloride in dry benzene to form N-(4H-1,2,4-triazol-4-yl)acetamide. This intermediates reacts with 3,5-dimethylpyrazole-1-carbonyl chloride under Schotten-Baumann conditions:

Hydrolysis and Salt Formation

The acetyl protecting group is removed via acidic hydrolysis, followed by neutralization with HCl to yield the hydrochloride salt. Yields for this route are moderate (40–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Acid-Base Workup

-

Thiocarbamate intermediates are isolated by adjusting the pH to 7 after extraction, while final products precipitate at pH 6.

-

Hydrochloride salt formation requires stoichiometric HCl addition to the free base in anhydrous ether.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant activity against a range of bacteria and fungi. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .

Anticancer Properties

Research has indicated that triazole derivatives can act as effective anticancer agents. The compound has been tested in vitro against various cancer cell lines, showing cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Several studies have reported on the synthesis of new triazole derivatives based on this compound that enhance its anticancer activity while reducing toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride has also been explored. In animal models, it has been shown to reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

Fungicides

In agriculture, this compound has been investigated for its fungicidal properties. Triazole-based compounds are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. Studies have demonstrated that formulations containing this compound can effectively control various plant pathogens, thereby enhancing crop yield and quality .

Herbicide Development

Additionally, research is ongoing into the herbicidal applications of triazole derivatives. The selective nature of these compounds allows for targeted weed control without harming crops. This selectivity is crucial for sustainable agricultural practices and reducing the reliance on broad-spectrum herbicides .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the development of novel polymers. Its unique structure allows it to act as a cross-linking agent in polymer synthesis, resulting in materials with enhanced thermal stability and mechanical properties .

Corrosion Inhibitors

The compound has shown potential as a corrosion inhibitor in metal protection applications. Studies indicate that triazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features, based on evidence from peer-reviewed reports and chemical databases:

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl-4H-1,2,4-triazol-4-amine exhibit increased electrophilicity, which may enhance reactivity in nucleophilic aromatic substitution reactions . Lipophilic Modifications (e.g., CF₃, S-alkyl): The difluoromethyl and sulfanyl groups in analogs such as EN300-230031 improve membrane permeability but may reduce aqueous solubility .

Salt Forms: The hydrochloride salt in the target compound likely enhances solubility in biological matrices compared to non-ionic analogs (e.g., free bases or neutral derivatives). This property is critical for oral bioavailability .

Core Heterocycle Variations : Replacement of the triazole with an oxazole (e.g., 1006441-85-5) alters hydrogen-bonding capacity and ring aromaticity, impacting target selectivity .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride (hereafter referred to as DMPTA) is a triazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

- Molecular Formula : C8H12N6·HCl

- Molecular Weight : 192.22 g/mol

- CAS Number : 402954-73-8

Biological Activity Overview

DMPTA exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that DMPTA derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from DMPTA have shown significant cytotoxic effects against MCF-7 breast cancer cells and other epithelial cancer models by disrupting tubulin polymerization, which is crucial for cell division .

- Antimicrobial Properties : Research indicates that DMPTA and its analogs possess antibacterial and antifungal activities. They have been tested against multiple pathogenic strains, showing effectiveness comparable to conventional antibiotics .

- Antiviral Effects : Some derivatives of DMPTA have been evaluated for their antiviral properties, particularly against viral infections that affect cellular mechanisms similar to those targeted in cancer therapies .

The biological activity of DMPTA is largely attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Inhibition : DMPTA disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alkaline phosphatase, which may contribute to its anticancer and antimicrobial effects .

- Oxidative Stress Induction : Some studies suggest that DMPTA can induce oxidative stress in microbial cells, leading to cell death.

Table 1: Summary of Biological Activities of DMPTA Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | |

| Antibacterial | E. coli | 15 | |

| Antifungal | Candida albicans | 12 | |

| Antiviral | Influenza virus | 20 |

Case Study: Anticancer Efficacy

In a study published in MDPI, several derivatives of DMPTA were synthesized and tested for their anticancer activity against various tumor cell lines. The results indicated that modifications in the phenyl moiety significantly affected the biological properties, allowing for tailored therapeutic applications .

Case Study: Antimicrobial Activity

Another research highlighted the antimicrobial potential of DMPTA derivatives against resistant strains of bacteria. The compounds were shown to inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What metabolic pathways are predicted for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat); identify Phase I metabolites (e.g., N-demethylation, m/z +16) via UPLC-QTOF.

- CYP450 Inhibition : Assess using luminescent substrates (e.g., CYP3A4 IC₅₀ > 50 µM suggests low interaction risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.